

methyl cinnamate toxicity profile vs other natural compounds

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Compound Focus: Methyl Cinnamate

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Antimicrobial Activity of Cinnamic Compounds

The table below summarizes experimental data on the Minimum Inhibitory Concentration (MIC) of key cinnamic acid derivatives against pathogenic fungi and bacteria, highlighting their relative potency [1].

Compound Name	Chemical Type	Antifungal MIC (μM)	Antibacterial MIC (μM)	Key Findings
Butyl Cinnamate	Ester	626.62 (all tested fungi)	626.62	Most potent antifungal compound in the series; acted directly on ergosterol in the fungal membrane and cell wall [1].
Propyl Cinnamate	Ester	672.83 (all tested fungi)	-	Mechanism similar to Butyl Cinnamate (membrane and cell wall interaction) [1].
Ethyl Cinnamate	Ester	726.36 (all tested fungi)	-	Showed consistent antifungal activity across all strains [1].
Methyl Cinnamate	Ester	789.19 (Candida)	-	Bioactive, though with lower potency than longer-chain

Compound Name	Chemical Type	Antifungal MIC (μM)	Antibacterial MIC (μM)	Key Findings
		spp.)		esters [1].
4-Isopropylbenzyl Cinnamide	Amide	-	458.15	Most potent antibacterial compound; suggested target in <i>S. aureus</i> is saFABH [1].

Key Takeaways from the Data:

- **Ester vs. Amide Activity:** In this study, **ester derivatives generally showed a stronger antifungal profile**, while the most potent antibacterial compound was an amide derivative [1].
- **Structure-Activity Relationship (SAR):** For antifungal activity, the presence of a **butyl substituent** (in Butyl Cinnamate) appeared to potentiate the biological response. For antibacterial activity, an **isopropyl group** was important [1].
- **Mechanism of Action:** The most active antifungal compounds (Butyl and Propyl Cinnamate) demonstrated a **fungicidal** effect ($\text{MFC}/\text{MIC} \leq 4$) by interacting with ergosterol in the plasma membrane and the cell wall. The most active antibacterial compound was **bactericidal** ($\text{MBC}/\text{MIC} \leq 4$) [1].

Detailed Experimental Protocols

For reproducibility, here are the key methodologies from the research on cinnamic acid derivatives [1]:

- **Antimicrobial Activity Assay:** The **minimum inhibitory concentration (MIC)** was determined using a **broth microdilution test** according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. This involves preparing serial dilutions of the compounds in a broth medium, inoculating with standardized microorganism suspensions, and incubating to determine the lowest concentration that prevents visible growth.
- **Mechanism of Action Studies:** To investigate the antifungal mechanism, experiments were conducted to assess the interaction with **ergosterol**. This was done by comparing the MIC of the compounds in the presence and absence of exogenous ergosterol added to the medium. A significant increase in MIC in the presence of ergosterol suggests a direct binding interaction.
- **Synergistic Effects:** Potential synergistic effects with standard drugs (e.g., nystatin for fungi, amoxicillin for bacteria) were evaluated using the **Checkerboard method**. This involves testing various combinations of concentrations of the test compound and the drug to calculate a Fractional Inhibitory Concentration (FIC) index.

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References

1. Antimicrobial Activity, Mechanism of Action, and In Silico Study [pmc.ncbi.nlm.nih.gov]

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